molecular formula C11H12ClF3N2O B12237816 N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride

N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride

Cat. No.: B12237816
M. Wt: 280.67 g/mol
InChI Key: CTZKOQDBPHRHCL-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C11H11ClF3N2O It is known for its unique structure, which includes an azetidine ring and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced to the phenyl ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling Reaction: The azetidine ring is then coupled with the trifluoromethyl-substituted phenyl ring through a carboxamide linkage.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or azetidine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride can be compared with other similar compounds, such as:

  • 3-(2-(trifluoromethyl)phenyl)azetidine hydrochloride
  • 3-(3-(trifluoromethyl)phenyl)azetidine hydrochloride
  • 3-(4-(trifluoromethyl)phenyl)azetidine hydrochloride

These compounds share structural similarities but differ in the position of the trifluoromethyl group on the phenyl ring. The unique positioning of the trifluoromethyl group in this compound may result in distinct chemical and biological properties, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C11H12ClF3N2O

Molecular Weight

280.67 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)8-2-1-3-9(4-8)16-10(17)7-5-15-6-7;/h1-4,7,15H,5-6H2,(H,16,17);1H

InChI Key

CTZKOQDBPHRHCL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F.Cl

Origin of Product

United States

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